Dibenzothiophene 5-oxide

Overview

Description

Synthesis Analysis

The synthesis of DBTO and its derivatives involves several innovative approaches. For instance, the formation of 5-(alkynyl) dibenzothiophenium triflates from dibenzo[b,d]thiophene 5-oxide highlights the compound's reactivity and potential for electrophilic alkynylation, indicating a broad substrate scope and functional-group tolerance (Waldecker et al., 2018).

Molecular Structure Analysis

The molecular structure of DBTO and its derivatives, such as the 5-(aryldibenzothiophenium) triflates, has been elucidated through methods like X-ray crystallography. These studies provide insights into the compound's electronic structure and reactivity, facilitating the development of new synthetic strategies and materials (Kafuta et al., 2019).

Chemical Reactions and Properties

DBTO undergoes various interesting chemical reactions, including photochemical processes where DBTO is converted to dibenzothiophene (DBT) with low quantum yield. This reaction pathway involves the scission of the S-O bond, coupled with intersystem crossing, suggesting a mechanism for the production of sulfide and oxygen (Nag & Jenks, 2004). Furthermore, the oxidative desulfurization of DBT to its sulfoxide and sulfone forms, catalyzed by various catalysts under mild conditions, showcases DBTO's importance in environmental chemistry and fuel processing (Lü et al., 2007).

Physical Properties Analysis

The physical properties of DBTO derivatives, such as their optical and electrochemical characteristics, have been extensively studied. These properties are crucial for applications in materials science, especially in the development of organic electronics and photonics. For example, the synthesis and characterization of dibenzo[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DBADT) derivatives demonstrate the effect of substituents on molecular orientation and transistor properties (Hyodo et al., 2019).

Chemical Properties Analysis

The chemical properties of DBTO, particularly its reactivity in oxidation reactions and catalysis, are of significant interest. The compound's ability to undergo oxidation with hydrogen peroxide, catalyzed by solid bases, reveals intricate details about its chemical behavior and the potential for application in industrial processes (Palomeque et al., 2002).

Scientific Research Applications

Biodegradation of Dibenzothiophene (DBT) : Brevibacterium sp. can utilize DBT as the sole source of carbon, sulfur, and energy, transforming it into metabolites including DBTO, DBT-5-dioxide, and benzoate. This suggests potential applications in environmental bioremediation of sulfur-containing pollutants (Afferden et al., 1990).

Hepatic Microsomal Mixed-Function Oxidases : DBT serves as a model substrate for studying hepatic microsomal mixed-function oxidases in rats, with these enzymes transforming DBT to DBTO and further to DBT-5-dioxide. This has implications for understanding xenobiotic metabolism (Vignier et al., 1985).

Photochemistry and Photophysics : DBTO, when photolyzed, can produce dibenzothiophene, but with low quantum yield. This insight into the photophysical properties of DBTO has potential applications in photochemical processes (Nag & Jenks, 2004).

Flavin-Dependent Dibenzothiophene Catabolism : A study of the dibenzothiophene catabolic pathway revealed that the flavoenzyme DszA catalyzes the conversion of dibenzothiophene sulfone to 2-(2-hydroxyphenyl)-benzenesulfinic acid via a flavin-N5-oxide intermediate. This understanding of enzymatic pathways can inform biocatalytic applications (Adak & Begley, 2016).

Anodic Oxidation in Electrochemistry : The anodic oxidation of dibenzothiophene in different solutions showed conversion to DBTO. This has implications for electrochemical applications and understanding reaction mechanisms in electrochemical cells (Houghton & Humffray, 1972).

Oxidative Desulfurization : DBT can be oxidized to its corresponding sulfoxide and sulfone in an emulsion system, using molecular oxygen as the oxidant. This research has potential applications in desulfurization processes, particularly in the petroleum industry (Lü et al., 2007).

Photocatalytic Oxidation : Photocatalytic oxidation of DBT using TS-1 as a photocatalyst under UV irradiation produces DBTO and other oxidized products. This has applications in photocatalysis and environmental remediation (Zhang Juan et al., 2010).

Adsorption and Desulfurization Kinetics : The adsorption of DBT on carbonaceous materials loaded with aluminum oxide particles has been studied, demonstrating improved adsorption capacities, which is crucial for developing effective desulfurization strategies in fuel processing (Nazal et al., 2015).

Mechanism of Action

Target of Action

Dibenzothiophene 5-oxide (DBTO) is a sulfur-containing compound It has been used in the synthesis of 4-substituted dibenzothiophene (dbt) through a sulfoxide directed c–h metalation/boration/b2pin2 mediated reduction/suzuki coupling process .

Mode of Action

The mode of action of DBTO involves a sulfoxide directed C–H metalation/boration/B2Pin2 mediated reduction/Suzuki coupling process . This process allows the synthesis of 4-substituted dibenzothiophene (DBT) from DBTO .

Biochemical Pathways

DBTO has been used to generate atomic oxygen [O(3P)] to examine its effect on proteins, nucleic acids, and lipids . The unique reactivity and selectivity of O(3P) have shown distinct oxidation products and outcomes in biomolecules and cell-based studies . Additionally, DBTO has been used in the desulfurization of fossil fuels through a C-S bond cleavage (4-S pathway) .

Pharmacokinetics

Its molecular weight is 200256 , which might influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of DBTO is the synthesis of a variety of DBT-based heterobiaryls . These heterobiaryls were prepared in satisfactory to good yields . Additionally, the application of this methodology was demonstrated by synthesizing a luminescent material .

Action Environment

The action of DBTO can be influenced by environmental factors such as light. For instance, when DBTO derivatives are exposed to UV light, they release atomic oxygen, which is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes .

Safety and Hazards

Future Directions

Dibenzothiophene oxides are attracting attention in the field of chemical biology, and several researchers have developed a reaction using dibenzothiophene oxide, which can now be synthesized using this method . This research is expected to elucidate life phenomena involving reactive oxygen species .

properties

IUPAC Name |

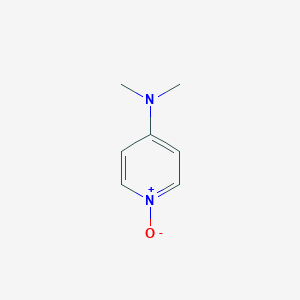

dibenzothiophene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDPCAMPVQYGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

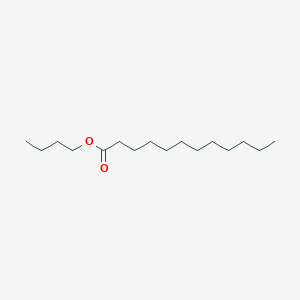

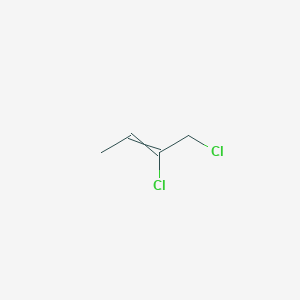

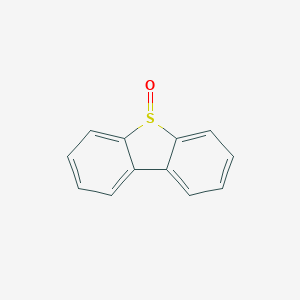

C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074422 | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1013-23-6 | |

| Record name | Dibenzothiophene sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzothiopene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZOTHIOPHENE 5-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.